(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
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Overview
Description
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene is a N-acyl-amino acid, a member of acetamides and a secondary carboxamide.
Scientific Research Applications
Synthesis and Chemical Properties
- A series of N-acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-L-cysteine conjugates, related to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, were synthesized through acid-catalyzed condensation. This synthesis led to the development of fibrostatins B, C, and D (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
- Research into the synthesis of enantiopure vic-amino alcohols and vic-diamines from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, which is structurally similar to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, has been conducted. These compounds were developed using a strain of Escherichia coli recombinant with the naphthalene dioxygenase gene (Orsini, Sello, & Bestetti, 2001).
- The synthesis of 1,2-dihydronaphthalenes, an important molecule in medicinal and synthetic chemistry, has been explored. These dihydronaphthalenes can be transformed into useful compounds such as alcohol, amide, and epoxide, highlighting their versatile applications (Perveen, Zhao, Zhang, Liu, Anwar, & Fang, 2017).
Biomedical Research and Applications
- Synthesis of 2,3-Dihydro-1,4-naphthaquinone derivatives, potentially including compounds related to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, has been pursued for targeting altered cancer cell metabolism. This research suggests potential therapeutic applications in oncology (Mohammed, Mahdi, & Hamed, 2008).
- Chloroperoxidase from Caldariomyces fumago catalyzes the oxidation of 1,2-dihydronaphthalene to (1R,2R)-(+)-dihydroxytetrahydronaphthalene, indicating a possible role in enzymatic processes and potential biotechnological applications (Sanfilippo, D’Antona, & Nicolosi, 2004).
properties
Product Name |
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene |
---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(1R,2R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13+,14+/m0/s1 |
InChI Key |
ZTYURBPPZDJPKW-BFHYXJOUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS[C@H]1[C@@H](C=CC2=CC=CC=C12)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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